molecular formula C19H16N2O2S B2950638 N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide CAS No. 868376-82-3

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide

Cat. No. B2950638
CAS RN: 868376-82-3
M. Wt: 336.41
InChI Key: MFBONNBNAKLECR-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide, also known as MMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzothiazole family and has been synthesized using different methods.

Scientific Research Applications

Antimicrobial Activity

The synthesis and antimicrobial screening of derivatives incorporating the thiazole ring, similar to the compound of interest, have shown promising results against both bacterial and fungal infections. These derivatives have been found to offer potential therapeutic interventions for microbial diseases, particularly against bacterial and fungal pathogens (Desai, Rajpara, & Joshi, 2013).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine derivatives substituted with benzothiazole groups have exhibited significant properties for photodynamic therapy applications, including high singlet oxygen quantum yield. These properties make them suitable candidates for cancer treatment in photodynamic therapy, highlighting the therapeutic potential of benzothiazole derivatives in oncology (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Agents

Research on 4-thiazolidinone derivatives, structurally related to the compound of interest, has indicated their significant anticonvulsant activity. These derivatives have been designed to interact with benzodiazepine receptors, which are crucial in mediating their anticonvulsant effects, providing a basis for developing new anticonvulsant medications (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Optical, Thermal, and Biological Properties

Studies on heterocyclic compounds, including those with a benzothiazole moiety, have explored their synthesis, crystal growth, and various properties. Research on N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, for instance, has highlighted its potential in generating second harmonic generation (SHG) signals, along with its antibacterial and antifungal activity, indicating a wide range of applications from optical devices to antimicrobial treatments (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Anticancer Activity

The exploration of 4-thiazolidinones containing benzothiazole moiety has also extended into anticancer research, where certain derivatives have shown promising antitumor activity. This research provides a foundation for the development of new anticancer agents, leveraging the unique properties of benzothiazole derivatives (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-4-11-21-17-15(23-3)9-6-10-16(17)24-19(21)20-18(22)14-8-5-7-13(2)12-14/h1,5-10,12H,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBONNBNAKLECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide

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